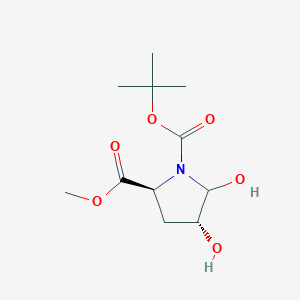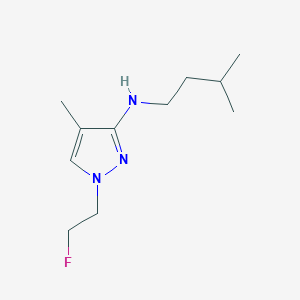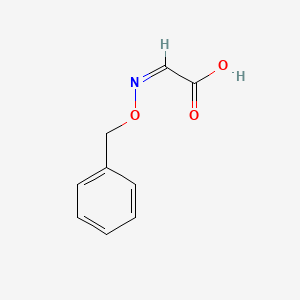
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of azido-substituted piperidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the azido group and the hydroxyl group in the piperidine ring makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Azidation: The introduction of the azido group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and appropriate solvents such as dimethylformamide (DMF) or acetonitrile.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be used under controlled conditions to achieve the desired hydroxylation.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry using copper(I) catalysts.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Copper(I) catalysts for click chemistry
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Triazoles
科学研究应用
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in living systems. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate: Unique due to the presence of both azido and hydroxyl groups.
1,2,4-Triazole-containing compounds: Known for their biological activity and used in pharmaceuticals.
Dichloroanilines: Used in the production of dyes and herbicides, differing in their chemical structure and applications.
Uniqueness
This compound is unique due to its dual functional groups, which allow for diverse chemical transformations and applications in various fields. Its ability to participate in bioorthogonal reactions and form hydrogen bonds makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
ethyl (3S,4S)-3-azido-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-7(13)6(5-12)10-11-9/h6-7,13H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI 键 |
IJJFWZYTDZMKJM-BQBZGAKWSA-N |
手性 SMILES |
CCOC(=O)N1CC[C@@H]([C@H](C1)N=[N+]=[N-])O |
规范 SMILES |
CCOC(=O)N1CCC(C(C1)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







amine](/img/structure/B11760588.png)

![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)




![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)

